Sulfaperin

Description

Structure

3D Structure

Properties

IUPAC Name |

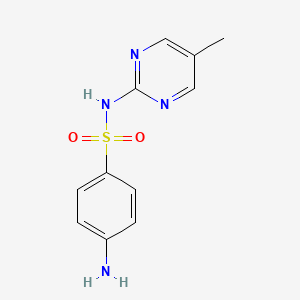

4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-13-11(14-7-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVFHSCSRACSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057782 | |

| Record name | Sulfaperin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-88-2 | |

| Record name | Sulfaperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaperin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaperin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfaperin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaperin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5E840UV9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfaperin's Role in Inhibiting Bacterial Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfaperin is a synthetic sulfonamide antibiotic.[1][2][3] Like other drugs in its class, its antibacterial effect stems from its ability to disrupt the de novo synthesis of folic acid in bacteria.[4] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial proliferation.[5] Because mammalian cells acquire folic acid from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial activity of this compound is attributed to its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[4] This structural analogy allows this compound to act as a competitive inhibitor of DHPS.

The enzymatic reaction catalyzed by DHPS involves the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] this compound competes with PABA for the active site of the DHPS enzyme. When this compound binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a bacteriostatic effect, where bacterial growth and replication are halted.[4]

Signaling Pathway Diagram

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data on this compound's Efficacy

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for this compound's binding affinity to DHPS (Ki or IC50 values) or a comprehensive set of Minimum Inhibitory Concentration (MIC) values against a range of bacterial species. The following tables are presented as templates to illustrate how such data would be structured for comparative analysis.

Table 1: Hypothetical Inhibition of Dihydropteroate Synthase (DHPS) by this compound

| Bacterial Species | Enzyme Source | Inhibition Constant (Ki) | IC50 |

| Escherichia coli | Recombinant | Data not available | Data not available |

| Staphylococcus aureus | Recombinant | Data not available | Data not available |

| Pseudomonas aeruginosa | Recombinant | Data not available | Data not available |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ATCC 25922 | Data not available | Data not available |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available |

| Streptococcus pneumoniae | Clinical Isolate | Data not available | Data not available |

| Haemophilus influenzae | Clinical Isolate | Data not available | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the inhibitory activity of sulfonamides against DHPS and their antibacterial efficacy. These protocols can be adapted for the specific analysis of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against DHPS.

Objective: To quantify the concentration of this compound required to inhibit 50% of the DHPS enzyme activity.

Materials:

-

Recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of DHPS, DHPPP, and PABA in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, DHPS enzyme, and the serially diluted this compound. Incubate for a predetermined time to allow for inhibitor binding.

-

Initiation of Reaction: Add DHPPP and PABA to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.

-

Detection: The product of the reaction, dihydropteroate, can be quantified using various methods, such as coupling the reaction to another enzyme that produces a colorimetric or fluorescent signal.

-

Data Analysis: Measure the signal in each well using a microplate reader. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a DHPS inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Antibiotic Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microplate.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing no antibiotic.

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).

Caption: Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance

Bacterial resistance to sulfonamides, and presumably to this compound, primarily arises from genetic alterations that affect the drug's target, the DHPS enzyme.[8] The most common mechanisms include:

-

Mutations in the folP Gene: Point mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[9][10][11] These substitutions can reduce the binding affinity of sulfonamides to DHPS without significantly compromising the enzyme's affinity for its natural substrate, PABA.[8]

-

Acquisition of Drug-Resistant DHPS Variants: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2, sul3) encoding for highly resistant DHPS variants.[8] These alternative enzymes are not effectively inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.

Logical Relationship of Resistance Mechanisms

Caption: Bacterial resistance mechanisms to sulfonamides like this compound.

Conclusion

This compound, as a sulfonamide antibiotic, functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While the general mechanism of action is well-understood, a notable gap exists in the public domain regarding specific quantitative data on this compound's efficacy, such as its inhibitory constants and a comprehensive antibacterial spectrum. The experimental protocols and resistance mechanisms detailed in this guide provide a framework for researchers and drug development professionals to investigate this compound and other sulfonamides further. Future research should focus on generating and publishing specific quantitative data for this compound to better understand its potential clinical utility and to guide the development of novel sulfonamide-based therapies that can overcome existing resistance mechanisms.

References

- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 10. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfaperin: A Technical Overview of its Chemical Structure, Properties, and Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaperin is a long-acting sulfonamide antibiotic.[1] As a member of the sulfa drug class, it exhibits bacteriostatic activity against a range of gram-positive and some gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound, tailored for professionals in research and drug development. While clinical use of this compound is limited today, its study provides valuable insights into the broader class of sulfonamide antimicrobials.

Chemical Structure and Identification

This compound, chemically known as 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide, is a substituted aniline.[1] The core structure consists of a sulfanilamide moiety where one of the sulfonamide hydrogens is replaced by a 5-methylpyrimidin-2-yl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and pKa are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂N₄O₂S | [2] |

| IUPAC Name | 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide | [1] |

| Molecular Weight | 264.30 g/mol | [2] |

| CAS Number | 599-88-2 | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO (100 mg/mL with warming and heat to 60°C) | [5][6] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [4] |

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of this compound, like other sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, whereas humans obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides.

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid. The depletion of folic acid ultimately inhibits bacterial growth and replication.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in readily available scientific literature. However, general methodologies for the synthesis and analysis of sulfonamides can be adapted.

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. For this compound, this would conceptually involve the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino-5-methylpyrimidine, followed by the deprotection of the acetyl group.

Note: This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

Analytical Methods

Various analytical techniques can be employed for the determination and quantification of sulfonamides like this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of sulfonamides in various matrices, including pharmaceutical formulations and biological samples. The method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Spectrophotometry: The Bratton-Marshall reaction is a classic colorimetric method for the determination of primary aromatic amines, including sulfonamides. This method involves diazotization of the primary amine with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a colored azo dye, which can be quantified spectrophotometrically.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited. One source provides estimated pharmacokinetic parameters for adults based on the general sulfonamide class: a volume of distribution of 15 L and a clearance of 1.2 L/h for a 1000 mg oral dose. A study on the pharmacokinetics of sulfaperine-Na in hens has also been reported.[5] Generally, sulfonamides are well-absorbed orally, distribute throughout body tissues, are metabolized in the liver (primarily by acetylation), and excreted by the kidneys.

Clinical Trials and Regulatory Status

Conclusion

This compound is a sulfonamide antibiotic with a well-understood mechanism of action targeting bacterial folate synthesis. While its clinical application is not widespread, it remains a relevant compound for research into the structure-activity relationships and microbiological properties of sulfonamides. Further research would be beneficial to establish a more complete profile of its physicochemical and pharmacokinetic properties through dedicated experimental studies.

References

The Unveiling of Sulfaperin: A Technical Chronicle of an Antibacterial Agent

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the history, discovery, and antibacterial properties of Sulfaperin. The document collates available scientific knowledge, presenting a historical narrative, detailed experimental insights, and a review of its mechanism of action.

A Historical Overview: The Dawn of the Sulfa Drugs and the Emergence of this compound

The journey of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides, the first class of synthetic antimicrobial agents. This era was heralded by the pioneering work of German bacteriologist Gerhard Domagk. In 1935, Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective in treating streptococcal infections in mice[1][2]. This seminal discovery, which earned him the Nobel Prize, opened the floodgates for the development of a plethora of sulfa drugs and marked a turning point in the fight against bacterial diseases[1][2].

Antibacterial Profile of this compound

This compound, like other sulfonamides, exhibits a broad spectrum of antibacterial activity. Although specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively detailed in the available literature, the general efficacy of sulfonamides has been documented.

Table 1: General Antibacterial Spectrum of Sulfonamides

| Bacterial Type | General Susceptibility |

| Gram-positive bacteria | Generally susceptible |

| Gram-negative bacteria | Many species susceptible |

Note: This table represents the general antibacterial spectrum of the sulfonamide class of drugs. Specific activity of this compound may vary.

The Scientific Foundation: Mechanism of Action

The antibacterial action of this compound, consistent with all sulfonamides, lies in its ability to disrupt the metabolic pathway of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, vital for the synthesis of nucleic acids and certain amino acids.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound effectively blocks the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately halts bacterial growth and replication.

Experimental Methodologies: A Blueprint for Investigation

The evaluation of this compound's antibacterial properties would have relied on established microbiological techniques. The following are detailed protocols representative of the key experiments likely conducted.

Synthesis of this compound (General Approach)

While a specific, detailed historical synthesis protocol for this compound is not available, a general multi-step synthetic route for sulfonamides starting from acetanilide is well-established.

Protocol:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with excess chlorosulfonic acid, typically at a controlled low temperature, to introduce the sulfonyl chloride group onto the para position of the benzene ring.

-

Amidation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-methylpyrimidine. This reaction is usually carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

-

Hydrolysis: The final step involves the removal of the acetyl protecting group from the amino group. This is typically achieved by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard protocol for its determination.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control well (bacteria without drug) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound stands as a testament to the transformative power of the sulfonamide class of antibiotics. While specific historical details of its discovery remain somewhat elusive, its mechanism of action and the experimental methodologies for its evaluation are well-understood within the broader context of sulfonamide research. This guide provides a foundational technical overview for professionals in the field, encapsulating the historical significance and the scientific principles underpinning this important antibacterial agent. Further research into archival records may yet illuminate the specific individuals and circumstances surrounding the genesis of this compound.

References

- 1. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H12N4O2S | CID 68933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sulfaperin's antibacterial spectrum against Gram-positive and Gram-negative bacteria.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaperin is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, it possesses a broad spectrum of bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound. Due to the limited availability of specific quantitative susceptibility data for this compound in publicly accessible literature, this document presents data for closely related long-acting sulfonamides as a representative surrogate. The methodologies for determining antibacterial susceptibility are detailed, and the underlying mechanism of action is illustrated to provide a thorough understanding for research and drug development professionals.

Antibacterial Spectrum of Long-Acting Sulfonamides

Sulfonamides are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria but do not kill them.[3] They are effective against a wide range of Gram-positive and certain Gram-negative bacteria.[2] However, the emergence of bacterial resistance has limited their clinical use.[3]

Gram-Positive Bacteria

Long-acting sulfonamides have demonstrated activity against various Gram-positive cocci. Below is a summary of representative Minimum Inhibitory Concentration (MIC) data for sulfadiazine, a structurally similar long-acting sulfonamide.

| Gram-Positive Bacteria | Representative Sulfonamide | MIC (µg/mL) |

| Staphylococcus aureus | Sulfadiazine | 250[4] |

| Streptococcus pyogenes | Sulfadiazine | 1 - 64 |

| Streptococcus pneumoniae | Sulfadiazine | 4 - >64 |

| Enterococcus faecalis | Sulfadiazine | >64 |

Note: The data presented is for Sulfadiazine and serves as a representative example for long-acting sulfonamides. Specific MIC values for this compound may vary.

Gram-Negative Bacteria

The activity of long-acting sulfonamides extends to several medically important Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family.

| Gram-Negative Bacteria | Representative Sulfonamide | MIC (µg/mL) |

| Escherichia coli | Sulfadiazine | 31.25[4] |

| Klebsiella pneumoniae | Sulfadiazine | 8 - >64 |

| Salmonella species | Sulfonamides (general) | Susceptible[2] |

| Shigella species | Sulfonamides (general) | Susceptible[3] |

| Enterobacter species | Sulfonamides (general) | Susceptible[2][3] |

| Pseudomonas aeruginosa | Sulfonamides (general) | Resistant[2] |

Note: The data presented is for Sulfadiazine and general sulfonamides and serves as a representative example. Specific MIC values for this compound may vary.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids. By blocking this pathway, sulfonamides prevent the growth and replication of susceptible bacteria.

Caption: this compound's mechanism of action via competitive inhibition of DHPS.

Experimental Protocols for Antibacterial Susceptibility Testing

The antibacterial spectrum of a compound is determined through standardized in vitro susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic. A paper disk impregnated with a known concentration of the antibiotic is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved by preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with the test bacterium.

References

- 1. In silico analysis of quorum sensing modulators: Insights into molecular docking and dynamics and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sulfisomidine | CAS#:515-64-0 | Chemsrc [chemsrc.com]

- 3. Sulfisomidine | C12H14N4O2S | CID 5343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SE539512C2 - Compounds and methods of treating bacterial infections - Google Patents [patents.google.com]

An In-depth Technical Guide on the Bacteriostatic and Bactericidal Properties of Sulfonamides

Disclaimer: The compound "Sulfaperin" is not a recognized or standard nomenclature for a sulfonamide antibiotic in widely available scientific literature and pharmacological databases. Therefore, this guide will focus on Sulfamethoxazole , a well-characterized and representative member of the sulfonamide class, to address the core requirements of the topic. The principles, mechanisms, and experimental protocols described herein are broadly applicable to the sulfonamide class of antibiotics.

Executive Summary

Sulfonamides are a class of synthetic antimicrobial agents that play a crucial role in the treatment of bacterial infections.[1] A primary characteristic of these drugs, including Sulfamethoxazole, is their bacteriostatic nature.[2] This means they inhibit the growth and replication of bacteria rather than directly killing them.[2][3] This guide provides a detailed examination of the bacteriostatic properties of Sulfamethoxazole, the underlying mechanism of action, and the specific experimental conditions under which bactericidal (killing) effects may be observed. It includes detailed experimental protocols for determining these properties and quantitative data to support the discussion.

Core Mechanism of Action: Folic Acid Synthesis Inhibition

The antibacterial effect of Sulfamethoxazole is a direct result of its interference with the bacterial synthesis of folic acid.[2][4] Bacteria synthesize their own folic acid, which is an essential metabolite for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][5] Mammalian cells, in contrast, acquire folic acid from their diet and are therefore unaffected by this mechanism.[2]

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid pathway.[2] Due to this structural similarity, Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) .[6] By binding to the active site of DHPS, it blocks the conversion of PABA into dihydrofolic acid, a critical precursor to folic acid.[6][7] This disruption halts bacterial growth and division, leading to a bacteriostatic effect.[7]

When combined with trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, the effect becomes synergistic and often bactericidal.[4][6]

Visualization: Folic Acid Synthesis Pathway Inhibition

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Sulfamethoxazole.

Caption: Sulfamethoxazole competitively inhibits the DHPS enzyme.

Determining Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal activity is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum density.[10][11]

An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4). It is considered bactericidal if the MBC is equal to or only slightly higher than the MIC (e.g., MBC/MIC ≤ 4).[8]

Quantitative Data: MIC and MBC Values

The following table summarizes typical MIC and MBC values for Sulfamethoxazole against common bacterial strains. These values can vary based on the specific strain, testing conditions, and laboratory.

| Bacterial Species | Strain Example | Sulfamethoxazole MIC (µg/mL) | Sulfamethoxazole MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Escherichia coli | ATCC 25922 | 8 - 64 | >1024 | >16 | Bacteriostatic |

| Staphylococcus aureus | ATCC 29213 | 16 - 128 | >1024 | >8 | Bacteriostatic |

| Burkholderia pseudomallei | Clinical Isolates | 0.5 - 4 | Not typically reported | - | Susceptible |

Note: Data is compiled from typical ranges found in scientific literature. Precise values are strain and condition-dependent. For B. pseudomallei, susceptibility is often reported for the combination Trimethoprim/Sulfamethoxazole.[12]

Experimental Protocols

Protocol for MIC and MBC Determination (Broth Microdilution)

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard method for determining MIC and MBC.[8][9]

1. Preparation of Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be further diluted upon addition to the microplate.[9]

2. Serial Dilution of Antibiotic:

- In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

- Add 100 µL of the stock Sulfamethoxazole solution (at twice the highest desired test concentration) to well 1.

- Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

- Well 11 serves as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

3. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[9]

- Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of Sulfamethoxazole in which there is no visible bacterial growth (i.e., the first clear well).[9] For sulfonamides, a slight haze or pinpoint growth may be disregarded, and the MIC is read as the concentration that causes ≥80% growth inhibition compared to the control.[9]

5. MBC Determination:

- From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

- Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

- Incubate the agar plate at 37°C for 18-24 hours.

- The MBC is the lowest concentration from the microtiter plate that results in a ≥99.9% reduction of colonies on the agar plate compared to the initial inoculum count.[10]

Visualization: MIC & MBC Determination Workflow

Caption: Workflow for determining MIC and MBC values.

Protocol for Time-Kill Curve Assay

The time-kill assay provides a dynamic view of antimicrobial activity over time and is a definitive method to differentiate between bacteriostatic and bactericidal effects.[11][13]

1. Preparation:

- Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing MHB.

- Prepare flasks with different concentrations of Sulfamethoxazole (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no antibiotic).

2. Inoculation and Sampling:

- Inoculate each flask with the prepared bacterial suspension.

- Immediately after inoculation (Time 0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[13]

3. Enumeration:

- Perform serial dilutions of each aliquot in sterile saline.

- Plate the dilutions onto antibiotic-free agar plates.

- Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

4. Data Analysis:

- Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.

- Bacteriostatic effect: The CFU/mL count remains relatively constant or shows less than a 3-log10 reduction from the initial inoculum over 24 hours.

- Bactericidal effect: A ≥3-log10 reduction in CFU/mL from the initial inoculum is observed.[11]

Visualization: Interpreting Time-Kill Curve Data

Caption: Conceptual plot showing different outcomes of a time-kill assay.

Conclusion

Sulfamethoxazole, as a representative sulfonamide, is fundamentally a bacteriostatic agent.[2][6][] Its mechanism relies on the competitive inhibition of dihydropteroate synthase, which halts the bacterial folic acid synthesis necessary for growth and replication.[3][5] The distinction from bactericidal action is quantitatively defined by comparing the MIC and MBC values, where a high MBC/MIC ratio is characteristic of a bacteriostatic effect. While generally not killing bacteria outright, this inhibition of proliferation allows the host's immune system to effectively clear the infection. The use of standardized protocols, such as broth microdilution and time-kill assays, is essential for accurately characterizing these properties for research and drug development purposes.

References

- 1. Antibiotic - Wikipedia [en.wikipedia.org]

- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. resources.biomol.com [resources.biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 8. qlaboratories.com [qlaboratories.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microchemlab.com [microchemlab.com]

- 11. emerypharma.com [emerypharma.com]

- 12. researchgate.net [researchgate.net]

- 13. actascientific.com [actascientific.com]

Sulfaperin as a Molecular Probe for Interrogating Bacterial Folate Metabolism

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of sulfaperin, a sulfonamide antibiotic, and its application as a tool for studying the essential folate biosynthesis pathway in bacteria. It is intended for researchers, scientists, and drug development professionals interested in antimicrobial research and the mechanisms of folate metabolism. This document outlines the mechanism of action of this compound, presents available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Bacterial Folate Metabolism and Sulfonamides

The de novo synthesis of folate (vitamin B9) is a critical metabolic pathway for most bacteria, as they cannot uptake it from their environment. Folate cofactors are essential for the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids, making this pathway an attractive target for antimicrobial agents.[1][2][3] The sulfonamide class of antibiotics, including this compound, were among the first synthetic antimicrobial agents to be widely used.[4][5] They function by inhibiting a key enzyme in this pathway, dihydropteroate synthase (DHPS).[6][7]

This compound (4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide) is a long-acting sulfonamide antibacterial compound.[8][9] Its structural similarity to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to act as a competitive inhibitor, thereby disrupting the folate supply and arresting bacterial growth.[4][10] This bacteriostatic action makes this compound and other sulfonamides valuable tools for studying the physiological consequences of folate pathway disruption in bacteria.

Mechanism of Action of this compound

Bacteria synthesize 7,8-dihydropteroate from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][11] Sulfonamides, including this compound, are structural analogs of PABA.[4] They competitively bind to the PABA-binding site on the DHPS enzyme.[12] This prevents the incorporation of PABA and halts the synthesis of 7,8-dihydropteroate, a crucial precursor for dihydrofolate and ultimately tetrahydrofolate.[13][14] The depletion of the tetrahydrofolate pool inhibits the synthesis of DNA, RNA, and proteins, leading to the cessation of cell growth and division.[4][10]

The reaction catalyzed by DHPS proceeds via an SN1 mechanism, involving the formation of a cationic pterin intermediate after the pyrophosphate group is eliminated from DHPP.[6][7][13] PABA then binds to a specific pocket created by a conformational change, and its amine group attacks the pterin intermediate to form 7,8-dihydropteroate.[6][7] this compound competitively blocks the binding of PABA in this pocket.

Quantitative Data for Sulfonamide Activity

Quantitative assessment of enzyme inhibition (Ki) and bacterial growth inhibition (IC50 or MIC) is crucial for characterizing the potency of antimicrobial agents. While specific Ki and broad-spectrum IC50 data for this compound are not extensively detailed in the surveyed literature, data for structurally related and clinically important sulfonamides provide a valuable reference for its expected activity and the methodologies used for its determination. Resistance mutations in the DHPS enzyme can dramatically increase the Ki value.[15]

| Compound | Target Enzyme | Organism/Isolate | Ki (μM) | MIC (μg/mL) | Reference |

| Sulfadoxine | DHPS (Wild-Type) | Plasmodium falciparum | 0.14 | - | [15] |

| Sulfadoxine | DHPS (Highly Resistant) | Plasmodium falciparum | 112 | - | [15] |

| Sulfamethoxazole | DHPS | Escherichia coli | - | Varies | [16][17] |

| Sulfadiazine | DHPS | Various Bacteria | - | Varies | [4][17] |

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the bacterial species, strain, and the specific testing conditions (e.g., medium composition).

Experimental Protocols

This compound can be used in various assays to probe the function of the folate pathway. Below are detailed protocols for a DHPS enzyme inhibition assay and a standard bacterial growth inhibition assay.

In Vitro DHPS Enzyme Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure the inhibitory activity of this compound on DHPS.[18] The assay monitors the oxidation of NADPH, which is coupled to the DHPS reaction by dihydrofolate reductase (DHFR).

Materials and Reagents:

-

Purified recombinant DHPS enzyme

-

Purified recombinant DHFR enzyme (in excess)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate

-

p-aminobenzoic acid (PABA) substrate

-

NADPH

-

This compound (dissolved in DMSO or appropriate solvent)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates, cofactors, and this compound. Create a series of dilutions for this compound to determine IC50 values.

-

Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture (e.g., 200 µL final volume) containing:

-

Assay Buffer

-

DHFR (e.g., 1-2 units)

-

NADPH (e.g., 150 µM)

-

DHPP (e.g., 20 µM)

-

Varying concentrations of this compound (and a solvent control, e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add DHPS enzyme (at a concentration determined to give a linear reaction rate) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial strain using the broth microdilution method.

Materials and Reagents:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

-

This compound stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. A typical range might be from 256 µg/mL down to 0.25 µg/mL.

-

Controls: Include a positive control well (medium + bacteria, no drug) and a negative control well (medium only, no bacteria).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well is clear).

-

Confirmation (Optional): The MIC can be confirmed by plating a small aliquot from the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

Applications in Research and Drug Development

-

Probing Folate Pathway Dynamics: this compound can be used to induce folate starvation, allowing researchers to study the downstream metabolic and transcriptomic responses in bacteria.[16] This helps in identifying secondary pathways and resistance mechanisms.

-

Target Validation: The specific action of this compound on DHPS confirms the enzyme's essentiality for bacterial survival, validating it as a drug target.[3][11]

-

Structure-Activity Relationship (SAR) Studies: As a reference compound, this compound is useful in SAR studies for designing novel DHPS inhibitors with improved potency or properties to overcome resistance.[13]

-

Synergy Studies: this compound can be tested in combination with other antibiotics, such as dihydrofolate reductase (DHFR) inhibitors like trimethoprim, to study synergistic interactions that block the folate pathway at multiple points.[14][19]

References

- 1. cn.aminer.org [cn.aminer.org]

- 2. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C11H12N4O2S | CID 68933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | relA Inactivation Converts Sulfonamides Into Bactericidal Compounds [frontiersin.org]

- 17. Inhibitors of folic acid synthesis in the treatment of experimental Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Quantitative Structure-Activity Relationship (QSAR) Studies of Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the application of Quantitative Structure-Activity Relationship (QSAR) studies to the sulfonamide class of antibiotics. While the query specified Sulfaperin, a sulfonamide antibacterial, dedicated QSAR studies on this specific molecule are scarce in contemporary literature.[1][2] Therefore, this guide focuses on the broader class of sulfonamides to provide a comprehensive and well-supported framework for understanding the core principles, methodologies, and applications of QSAR in this domain. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria.[3][4][5] This inhibition blocks the synthesis of essential nucleic acids, leading to a bacteriostatic effect.[3] QSAR studies on sulfonamides aim to establish a mathematical relationship between the physicochemical properties of these molecules and their biological activity, thereby guiding the design of more potent and selective drug candidates.[6][7][8]

Section 1: The Principle of QSAR & The Sulfonamide Dataset

The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors.[9][10] These descriptors can be steric, electronic, hydrophobic, or topological in nature. For sulfonamide antibiotics, the biological activity is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[11][12]

A hypothetical dataset for a QSAR study on a series of sulfonamide derivatives is presented below. The data includes various molecular descriptors and their corresponding antibacterial activity against E. coli.

| Compound ID | R-Group Structure | LogP (Hydrophobicity) | pKa (Acidity) | Molar Refractivity (MR) | Dipole Moment (Debye) | Antibacterial Activity pMIC (-log MIC) |

| S-01 | -H | 0.89 | 8.4 | 45.2 | 5.1 | 4.3 |

| S-02 | -CH₃ | 1.25 | 8.6 | 49.8 | 5.3 | 4.5 |

| S-03 | -Cl | 1.60 | 7.9 | 50.3 | 4.8 | 4.9 |

| S-04 | -NO₂ | 0.85 | 7.2 | 50.0 | 3.9 | 5.2 |

| S-05 | -OCH₃ | 1.15 | 8.8 | 50.5 | 5.5 | 4.4 |

| S-06 | -Br | 1.75 | 7.8 | 53.2 | 4.7 | 5.0 |

| S-07 | -CF₃ | 1.85 | 7.0 | 50.1 | 3.7 | 5.5 |

Table 1: Hypothetical dataset for QSAR analysis of sulfonamide derivatives. pMIC is the negative logarithm of the Minimum Inhibitory Concentration (MIC) in mol/L.

Section 2: QSAR Methodology and Experimental Protocols

A typical QSAR study involves a multi-step workflow, from data preparation to model validation.

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of sulfonamides is quantified by determining the MIC. The broth microdilution method is a standard protocol.[12]

-

Preparation of Media: Mueller-Hinton Broth (MHB) is prepared according to the manufacturer's instructions and sterilized. For certain fastidious organisms, supplements may be required.[12]

-

Preparation of Antibiotic Stock Solution: A stock solution of the sulfonamide compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., DMSO), followed by dilution in MHB to a high concentration (e.g., 1024 µg/mL).[12]

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the sulfonamide are performed using MHB to achieve a range of concentrations (e.g., 512 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: The bacterial strain (e.g., E. coli) is cultured overnight. The culture is then diluted to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 35 ± 1 °C for 18-24 hours.[12]

-

Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).[12]

Protocol: Molecular Descriptor Calculation

-

Structure Drawing and Optimization: 2D structures of the sulfonamide analogues are drawn using chemical drawing software (e.g., ChemDraw). These are then converted to 3D structures and their geometry is optimized using computational chemistry software (e.g., Gaussian, MOE) to find the lowest energy conformation.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated using specialized software (e.g., PaDEL, Dragon, alvaDesc).[14][15] These descriptors fall into several categories:

-

1D Descriptors: Molecular weight, atom counts.

-

2D Descriptors: Topological indices, connectivity indices, polar surface area (PSA).[16]

-

3D Descriptors: Van der Waals volume, steric parameters, dipole moment.[17]

-

Physicochemical Descriptors: LogP (octanol-water partition coefficient), pKa, molar refractivity.[18]

-

Protocol: QSAR Model Development and Validation

-

Data Splitting: The full dataset is typically divided into a training set (around 80% of the compounds) used to build the model, and a test set (around 20%) used to evaluate its predictive power on external data.[19]

-

Model Building: Statistical methods are used to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

-

Model Validation: The robustness and predictive ability of the generated QSAR model must be rigorously validated.[10]

-

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are applied to the training set. A high cross-validated correlation coefficient (q²) indicates the model's robustness.[10]

-

External Validation: The model's ability to predict the activity of new compounds is assessed using the test set. A high predictive correlation coefficient (r²_pred) is desired.[15]

-

Section 3: Mechanism of Action & Relevant Signaling Pathway

Sulfonamides exert their antibacterial effect by interfering with the folic acid (folate) synthesis pathway in bacteria.[21] They are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5][22] This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a crucial step in folate synthesis.[3][4] Since mammals obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides are selectively toxic to bacteria.[3][5]

The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Section 4: The QSAR Model and Interpretation

From a dataset like the one in Table 1, a statistical method like MLR could yield a QSAR equation. For example:

pMIC = 0.65 * LogP - 0.82 * pKa + 0.15 * MR + 2.95 (This is a hypothetical equation for illustrative purposes)

-

Interpretation:

-

LogP (Positive Coefficient): Increased hydrophobicity is positively correlated with antibacterial activity, suggesting better membrane penetration.

-

pKa (Negative Coefficient): A lower pKa (stronger acidity) is correlated with higher activity. This is a well-known relationship for sulfonamides, as the ionized form is typically more active.

-

MR (Positive Coefficient): Molar refractivity, a measure of molecular volume and polarizability, has a smaller positive impact, suggesting that bulk and polarizability may play a role in receptor binding.

-

This model helps to understand the relationship between the chemical structure and the biological activity of sulfonamides.

The logical relationship between chemical structure, descriptors, and biological activity in QSAR.

Conclusion

QSAR modeling is a powerful computational tool in the development of sulfonamide antibiotics.[9] By establishing a robust relationship between chemical structure and antibacterial activity, QSAR models provide crucial insights for the rational design of new, more potent derivatives. The methodologies outlined in this guide, from standardized biological assays to rigorous statistical validation, represent the best practices in the field. These approaches help to prioritize the synthesis of promising compounds, thereby reducing costs and accelerating the drug discovery pipeline for this important class of antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12N4O2S | CID 68933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR study on the antibacterial activity of some sulfa drugs: building blockers of Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 15. QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QSAR Models for Active Substances against Pseudomonas aeruginosa Using Disk-Diffusion Test Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 22. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Bacterial Resistance to Sulfaperin: A Technical Guide

Disclaimer: The drug "Sulfaperin" is not a recognized sulfonamide antibiotic in widespread clinical or research use. This guide will proceed by treating "this compound" as a representative sulfonamide antibiotic to provide a technically accurate overview of the well-established mechanisms of bacterial resistance to this class of drugs.

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the development of bacterial resistance to this compound, a representative sulfonamide antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction: The Sulfonamide Class and the Challenge of Resistance

Sulfonamides are a class of synthetic bacteriostatic antibiotics that have been in clinical use for over 70 years.[1] They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[2][3] Folic acid is an essential precursor for the synthesis of nucleotides, and its inhibition ultimately halts bacterial DNA synthesis and replication.[1][3] Humans are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[4][5] However, the extensive use of sulfonamides has led to the emergence and spread of significant bacterial resistance, compromising their clinical efficacy.[1]

Core Mechanisms of Resistance to this compound

Bacteria have evolved several primary mechanisms to counteract the inhibitory effects of this compound. These can be broadly categorized as target modification, acquisition of resistant enzymes, and reduced drug accumulation.

Target Modification: Chromosomal Mutations in the folP Gene

One of the primary mechanisms of resistance involves alterations to the drug's target, the DHPS enzyme, which is encoded by the folP gene.[1] Spontaneous mutations within the folP gene can lead to amino acid substitutions in the active site of the DHPS enzyme.[1][6] These changes reduce the binding affinity of sulfonamides like this compound, while still allowing the enzyme to bind its natural substrate, para-aminobenzoic acid (pABA).[1] This decreased affinity means that a much higher concentration of the drug is required to inhibit the enzyme, leading to a resistant phenotype.[1][7] Studies in Streptococcus pneumoniae have shown that small insertions of one or two codons within the folP gene are associated with sulfonamide resistance.[6]

Acquisition of Resistant Dihydropteroate Synthase Enzymes

A more common and clinically significant mechanism of resistance is the acquisition of alternative, drug-insensitive DHPS enzymes encoded by mobile genetic elements.[1][8] These resistance genes, primarily sul1, sul2, and sul3, are often located on plasmids, transposons, and integrons, which facilitates their transfer between different bacterial species through horizontal gene transfer.[1][9]

-

sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements known for capturing and expressing various resistance cassettes.[9][10]

-

sul2 : Typically located on small, non-conjugative plasmids or large, transmissible multi-resistance plasmids.[8][9]

-

sul3 : A more recently discovered gene, also found on plasmids.[9][11]

The DHPS enzymes encoded by these sul genes (Sul1, Sul2, and Sul3) are structurally different from the native bacterial DHPS, particularly in the pABA-binding region.[1] These alterations allow them to effectively discriminate against sulfonamides while maintaining their enzymatic function, thus conferring high-level resistance.[1][8]

Reduced Drug Accumulation: The Role of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[12] Overexpression of these pumps can contribute to reduced intracellular concentrations of drugs like this compound, leading to decreased susceptibility. While less common as a primary mechanism of high-level sulfonamide resistance, efflux pumps can contribute to intrinsic and low-level resistance, which may provide a platform for the development of higher-level resistance through other mechanisms. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring multidrug resistance.[12][13]

Quantitative Data on this compound Resistance

The development of resistance is often quantified by changes in the Minimum Inhibitory Concentration (MIC) and the prevalence of specific resistance genes.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Sulfonamides

| Bacterial Species | Condition | Sulfonamide | MIC (µg/mL) | Fold Increase | Reference |

| Plasmodium falciparum | Sensitive Isolate | Sulfadoxine | 0.14 | - | [14] |

| Plasmodium falciparum | Highly Resistant Isolate | Sulfadoxine | 112 | ~800 | [14] |

| Staphylococcus aureus | Clinical Isolates | Sulfonamide Derivatives | 32 - 512 | Variable | [15] |

| Various Bacteria | Slurry & Soil Isolates | Sulfachloropyridazine | >100 | - | [16] |

Table 2: Prevalence of sul Resistance Genes in Clinical and Environmental Isolates

| Bacterial Species | Source | Prevalence of sul1 | Prevalence of sul2 | Prevalence of sul3 | Reference |

| Salmonella enterica | Portuguese Clinical Isolates | 76% | 37% | 7% | [9] |

| Escherichia coli | Pork & Shrimp Samples | > sul3 | > sul3 | < sul1 & sul2 | [11] |

| Stenotrophomonas maltophilia | Iranian Clinical Isolates | 36.4% | 34.1% | Not Reported | [17] |

| Various Bacteria | UK Manured Soil | 23% | 18% | 9% | [16] |

| Escherichia coli | Iranian Hospital Isolates | 68.18% | 86.36% | 5.5% | [18] |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19] The broth microdilution method is a standard technique.

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

-

96-well microtiter plates[20]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[21]

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[21]

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35 ± 1 °C)[21]

-

Optional: Resazurin solution for viability indication[20]

Procedure:

-

Prepare Serial Dilutions: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.[20] d. Well 11 will serve as the positive control (no drug), and well 12 as the negative control (no bacteria).

-

Inoculate the Plate: a. Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21] b. Add the appropriate volume of the diluted inoculum to each well (except the negative control well).

-

Incubation: a. Cover the plate and incubate at 35 ± 1 °C for 16-20 hours.[19]

-

Determine MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[22] c. If using resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.[20]

Protocol for PCR-Based Detection and Sequencing of sul Genes

This protocol outlines the steps for identifying the presence of sul1, sul2, and sul3 genes and subsequently sequencing them to identify mutations.

Objective: To detect and sequence sulfonamide resistance genes from bacterial DNA.

Materials:

-

Bacterial isolate for DNA extraction

-

DNA extraction kit

-

PCR thermal cycler

-

Primers specific for sul1, sul2, and sul3 genes[9]

-

Taq DNA polymerase and dNTPs

-

Agarose gel electrophoresis equipment

-

DNA sequencing service or instrument

Procedure:

-

DNA Extraction: a. Culture the bacterial isolate overnight in a suitable broth. b. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Polymerase Chain Reaction (PCR): a. Set up PCR reactions for each sul gene using specific primers. A typical reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. b. Run the PCR program with appropriate annealing temperatures and extension times for the specific primers used.[23]

-

Agarose Gel Electrophoresis: a. Prepare an agarose gel of appropriate concentration (e.g., 1.5%). b. Load the PCR products into the wells of the gel, along with a DNA ladder. c. Run the gel at a constant voltage until the dye front has migrated sufficiently. d. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target sul gene.[24]

-

DNA Sequencing: a. Purify the PCR products that showed a positive result. b. Send the purified PCR products for Sanger sequencing using the same PCR primers.[24] c. Analyze the resulting DNA sequences and compare them to reference sequences in databases (e.g., NCBI) to confirm gene identity and identify any mutations.[25]

Mandatory Visualizations

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Caption: Primary mechanisms of bacterial resistance to this compound.

Caption: Workflow for identifying this compound resistance mechanisms.

References

- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 20. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. moleculartb.org [moleculartb.org]

- 24. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]

- 25. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin, a long-acting sulfonamide antibiotic. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, with specific considerations for the sulfonamide class of antibiotics. Both broth microdilution and agar dilution methods are described, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI). These protocols are intended to ensure the generation of accurate, reproducible, and comparable MIC data for research and drug development purposes.

Introduction